Disperse blue 3
Description
Historical Development and Significance within Disperse Dye Chemistry
The genesis of disperse dyes is intrinsically linked to the development of synthetic hydrophobic fibers in the early 20th century. aatcc.org Natural fiber dyes were unsuitable for these new materials, such as cellulose (B213188) acetate, creating a need for a new class of dyes. aatcc.org The breakthrough came in 1922 when the Baden Aniline Soda Company in Germany produced dyes that were only slightly soluble in water but could be applied as a fine aqueous dispersion. colorfuldyes.com This method involved grinding the water-insoluble dye with a surface-active agent to create a stable colloidal suspension. aatcc.org These were initially termed "acetate dyes" but were renamed "disperse dyes" in 1953 to reflect their applicability to a growing range of new hydrophobic fibers like polyester (B1180765), polyamides, and triacetate. aatcc.org
Disperse Blue 3 is a prominent member of the anthraquinone (B42736) class of dyes. worlddyevariety.com The parent structure, anthraquinone, is colorless, but the introduction of electron-donating groups like amino (-NH₂) or hydroxyl (-OH) results in a spectrum of vibrant colors, particularly reds to blues. wikipedia.org Anthraquinone dyes are renowned for their very good lightfastness. wikipedia.orgmfa.org The industrial synthesis of alizarin, a natural anthraquinone dye, in 1869 spurred extensive research into anthraquinone chemistry. wikipedia.org
The significance of this compound grew with the rapid expansion of the polyester fiber market after the 1950s. colorfuldyes.com It became a widely used dye for providing brilliant and deep blue shades on polyester, acetate, nylon, and other synthetic fibers. chemicalbook.comcosmochemistryindia.comkapirajventures.comwikipedia.org Its applications extend to sublimation printing inks, coloring plastics, and industrial paints. cosmochemistryindia.comkapirajventures.com
Scope of Academic Inquiry for this compound
Academic and industrial research concerning this compound has evolved over time, reflecting the changing priorities of the textile and chemical industries.
Initial research focused heavily on its synthesis and application. One documented manufacturing method involves the condensation of 1,4-dihydroxyanthracene-9,10-dione (leucoquinizarin) and anthracene-1,4,9,10-tetraol (B146207) with a mixture of methylamine (B109427) and 2-aminoethanol, followed by oxidation. worlddyevariety.com Another synthesis route is the condensation of 1-bromo-4-(methylamino)anthracene-9,10-dione with 2-aminoethanol. worlddyevariety.com Studies also characterized its dyeing properties, noting its suitability for acetate, triacetate, polyamide, and acrylic fibers, though with moderate lightfastness and sublimation fastness on polyester. worlddyevariety.com
More contemporary scientific inquiry has shifted towards the environmental and human health aspects of the dye. This compound has been identified as a potential water pollutant originating from textile mill effluents. wikipedia.orgiwaponline.com Consequently, research has been conducted on methods for its removal from wastewater, such as adsorption onto zeolite synthesized from coal fly ash. iwaponline.com In one study, the maximum monolayer adsorption capacity for Disperse Blue dye onto this type of zeolite was found to be 109.8 mg/g. iwaponline.com
Furthermore, this compound is investigated within the field of dermatology as a potential contact allergen. chemotechnique.sewikipedia.org It is sometimes included in the textile dye mix (TDM) used for patch testing to diagnose allergic contact dermatitis, although other disperse dyes like Disperse Blue 106 and Disperse Blue 124 are more commonly implicated. wikipedia.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione | |
|---|---|---|
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InChI |
InChI=1S/C17H16N2O3/c1-18-12-6-7-13(19-8-9-20)15-14(12)16(21)10-4-2-3-5-11(10)17(15)22/h2-7,18-20H,8-9H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXFWUZKOOWWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID301015819 | |
| Record name | 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone | |
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Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey-black powder; [MSDSonline] | |
| Record name | C.I. Disperse Blue 3 | |
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CAS No. |
86722-66-9, 2475-46-9 | |
| Record name | 1-[(2-Hydroxyethyl)amino]-4-(methylamino)-9,10-anthracenedione | |
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| Record name | C.I. Disperse Blue 3 | |
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| Record name | 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-(methylamino)- | |
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| Record name | 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone | |
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| Record name | 9,10-anthracenedione, 1,4-diamino-, N,N'-mixed 2-hydroxyethyl and methyl derivatives | |
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| Record name | DISPERSE BLUE 3 | |
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| Record name | C.I. DISPERSE BLUE 3 | |
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Synthetic Methodologies and Reaction Mechanisms of Disperse Blue 3
Foundational Synthetic Routes and Mechanistic Pathways
The creation of Disperse Blue 3 fundamentally relies on modifying a pre-existing anthraquinone (B42736) skeleton. These modifications are typically achieved through sequential reactions that add specific functional groups to the core structure, thereby creating the desired chromophoric properties.
The synthesis of anthraquinone dyes often begins with nitration or sulfonation of the basic anthraquinone molecule. wikipedia.org These introductory steps place nitro or sulfonic acid groups onto the anthraquinone core, which can then be substituted with other functional groups. For instance, amino groups can be introduced by reacting an anthraquinone sulfonic acid with ammonia (B1221849) or by reducing a nitroanthraquinone. wikipedia.org This creates key intermediates like 1-aminoanthraquinone. wikipedia.org
The synthesis of this compound itself, which is 1-methylamino-4-(2-hydroxyethylamino)anthraquinone, proceeds from such intermediates. chemicalbook.comchemicalbook.com The process involves amination and alkylation reactions to attach the methylamino and hydroxyethylamino side chains to the anthraquinone backbone. One common starting material is 1,4-dihydroxyanthracene-9,10-dione (Quinizarin). worlddyevariety.com
A key method involves the replacement of amino groups from a precursor like 2,3-dihydro-1,4-diaminoanthraquinone using a mixture of methylamine (B109427) and ethanolamine (B43304). chemicalbook.comchemicalbook.com This reaction pathway highlights the competitive nature of the amination/alkylation process, often resulting in a mixture of products. chemicalbook.comchemicalbook.comp2infohouse.org
Condensation reactions are central to the formation of this compound. These reactions join the anthraquinone core with the necessary side chains. Two primary manufacturing methods based on condensation have been identified:
The condensation of methylamine and ethanolamine with a mixture of quinizarin (B34044) and leuco-quinizarin in a solvent like butanol, followed by an oxidation step. worlddyevariety.comdyestuffscn.com
The condensation of 1-Bromo-4-(methylamino)anthracene-9,10-dione with 2-Aminoethanol. This reaction is typically catalyzed by the presence of cupric acetate. worlddyevariety.comdyestuffscn.com
These condensation pathways underscore the step-wise construction of the final dye molecule, where intermediates are sequentially built upon to achieve the target structure.
| Synthetic Route | Reactants | Catalyst/Conditions | Reference |
| Route 1 | 1,4-Dihydroxyanthracene-9,10-dione (Quinizarin) & leuco-quinizarin, Methylamine, 2-Aminoethanol | Butanol solvent, followed by oxidation | worlddyevariety.comdyestuffscn.com |
| Route 2 | 1-Bromo-4-(methylamino)anthracene-9,10-dione, 2-Aminoethanol | Cupric acetate | worlddyevariety.comdyestuffscn.com |
| Route 3 | 2,3-dihydro-1,4-diaminoanthraquinone, Methylamine, 2-Aminoethanol | Replacement of NH2 groups | chemicalbook.comchemicalbook.com |
Industrial-Scale Production Protocols and Process Optimization
Transitioning from laboratory synthesis to industrial-scale production requires a focus on efficiency, safety, and cost-effectiveness. This involves careful consideration of reactor technology, operating parameters, and strategies to improve yield and purity.
The industrial synthesis of disperse dyes like this compound typically employs batch reactors. For instance, studies on the degradation of this compound have utilized quartz jacketed stirred batch reactors, which are common in chemical manufacturing. capes.gov.brresearchgate.net Patents related to the synthesis of similar disperse dyes, such as Disperse Blue 354 and Disperse Blue 360, provide insight into typical industrial setups. These processes often use four-necked flasks equipped with mechanical stirring and thermometers in a laboratory setting, which would be scaled up to larger, temperature-controlled, stirred-tank reactors in a plant. google.comgoogle.com
Operational conditions are critical and are carefully monitored. For example, in the synthesis of a related dye, the alkylation reaction temperature is maintained between 90-105°C, with the reaction progress tracked by High-Performance Liquid Chromatography (HPLC). google.com Another patented process highlights a reaction temperature of 55-60°C. google.com Solvents such as butanol, dichloroethane, and methanol (B129727) are commonly used, and recovery of these solvents is a key part of the process. worlddyevariety.comgoogle.com
| Parameter | Example Condition | Context/Source |
| Reactor Type | Stirred Batch Reactor | Inferred from lab/pilot scale setups capes.gov.brresearchgate.netgoogle.com |
| Temperature | 55°C - 105°C | Varies by specific reaction step and process google.comgoogle.com |
| Monitoring | High-Performance Liquid Chromatography (HPLC) | To track reaction completion google.com |
| Solvents | Butanol, Methanol, Acetic Acid, Dichloroethane | Common solvents in disperse dye synthesis worlddyevariety.comgoogle.com |
| Catalysts | Cupric Acetate, Piperidine (B6355638), Carbonyl Iron Powder | Used to facilitate condensation and other reactions worlddyevariety.comgoogle.comgoogle.com |
There is a trend in the chemical industry to move towards more sustainable and environmentally friendly processes. In dye synthesis, this often involves reducing the use of hazardous materials and minimizing waste.
Traditional methods for synthesizing dyes related to this compound sometimes involved high temperatures and toxic reagents. For instance, one route for a similar dye used a threefold excess of highly toxic malononitrile (B47326) at high temperatures, which could lead to decomposition and the release of toxic gases. google.com
More modern, "greener" approaches aim to mitigate these issues. A patented "green" method for a related disperse dye uses methanol as a solvent and piperidine as a catalyst, allowing the reaction to proceed at a milder temperature of 50-60°C. google.com This approach not only reduces the hazards associated with high temperatures but also uses a less toxic solvent and reduces the required amount of the hazardous nitrile compound. google.com While specific green chemistry routes for this compound are not extensively detailed in the provided results, the mention of "cutting-edge technologies" and "safer and sustainable methods" by suppliers suggests that the industry is adopting such principles. fnatchem.com
A significant challenge in the synthesis of this compound is the formation of byproducts. Because the synthesis involves reactions with a mixture of amines (methylamine and ethanolamine), the final commercial product is often not a single, pure compound but a mixture. chemicalbook.comchemicalbook.comp2infohouse.org
Key byproducts and impurities can include:
N-methylanthraquinone : This can form during the alkylation stage and may constitute up to 5% of the product mixture.
Symmetrical and half-reacted products : When starting with a diaminoanthraquinone, the reaction with two different amines can lead to symmetrically substituted products like 1,4-bis(methylamino)anthraquinone (B188939) or 1,4-bis(2-hydroxy-ethylamino)anthraquinone (C.I. Disperse Blue 23), as well as the desired asymmetric product. chemicalbook.comchemicalbook.comp2infohouse.org C.I. Disperse Blue 14 is another possible component of the commercial mixture. p2infohouse.org
Strategies for process optimization focus on minimizing these byproducts and improving the yield of the target molecule. This is achieved by precisely controlling reaction conditions such as temperature, pressure, and reactant ratios. fibre2fashion.com Final purification steps, such as crystallization from an ethanol-water mixture, are employed to achieve higher purity of the final product.
Molecular Interactions in Fiber Dyeing Applications
The efficacy of this compound as a textile colorant is fundamentally governed by its molecular interactions with the polymer chains of hydrophobic fibers such as polyester (B1180765) and polyamide (nylon). textilelearner.netresearchgate.net The dyeing process is essentially a transfer of dye molecules from an aqueous dispersion into the solid fiber, where they are physically entrapped. quora.com
The dyeing of hydrophobic fibers with disperse dyes is a complex process that relies on overcoming the fiber's resistance to penetration. colourinn.in The mechanism can be outlined in three sequential stages:
Dissolution of the Dye : In the aqueous dyebath, a small fraction of the dispersed dye particles dissolves to form a saturated solution of individual dye molecules. textilelearner.netquora.com The presence of dispersing agents helps to maintain a stable dispersion and facilitates this dissolution.
Adsorption onto the Fiber Surface : The dissolved, non-ionic dye molecules migrate from the solution to the surface of the fiber and are adsorbed. quora.comresearchgate.net
Diffusion into the Fiber : This is the rate-determining step of the dyeing process. textilelearner.net High temperatures (typically 105-140°C for polyester) are crucial as they provide the dye molecules with sufficient kinetic energy. textilelearner.netmdpi.com More importantly, the heat causes the polymer structure of the fiber to swell, specifically in its amorphous regions. This thermal agitation increases the segmental mobility of the polymer chains and creates transient voids or "free volume" within the fiber structure. textilelearner.netcolourinn.in The small, planar molecules of this compound can then diffuse from the surface into these amorphous regions. chemicalbook.comresearchgate.net
The entire process can be viewed as the partitioning of the dye between two immiscible phases: the aqueous dyebath and the solid organic fiber. textilelearner.net The dye's inherent hydrophobicity drives it out of the polar aqueous environment and into the non-polar fiber.
Once the this compound molecules have penetrated the fiber matrix, they are held in place by non-covalent intermolecular forces. colourinn.inresearchgate.net The strength and nature of these interactions determine the dye's fastness properties, such as its resistance to washing and sublimation.
Van der Waals Forces: In the case of polyester (polyethylene terephthalate), which is a highly non-polar and crystalline fiber, Van der Waals forces are the predominant interactions responsible for dye fixation. tarjomeplus.comresearchgate.net The planar structure of the anthraquinone core of this compound allows for close alignment with the linear polyester polymer chains. This proximity maximizes the weak, short-range Van der Waals attractions, leading to a stable fixation within the fiber's structure. researchgate.net
Hydrogen Bonding: While Van der Waals forces are universally present, hydrogen bonding can play a significant additional role in the fixation of this compound to fibers that contain hydrogen bond donor or acceptor sites, such as polyamide (nylon). flinnsci.ca The this compound molecule contains both a hydroxyl group (-OH) and a secondary amine group (-NH-), which can act as hydrogen bond donors. researchgate.net Nylon fibers are characterized by the presence of polar amide groups (-CONH-). flinnsci.ca Hydrogen bonds can form between the dye's -OH or -NH groups and the carbonyl oxygen of the nylon's amide group, and also between the amide's N-H group and the dye's oxygen or nitrogen atoms. These hydrogen bonds are stronger than Van der Waals forces and contribute to a more robust fixation on polyamide compared to polyester. sdc.org.uk
| Fiber Type | Fiber Functional Groups | Dye Functional Groups | Primary Interaction | Secondary Interaction |
|---|---|---|---|---|
| Polyester (PET) | Ester (-COO-), Aromatic rings | Anthraquinone core, -NH-, -OH | Van der Waals Forces | N/A |
| Polyamide (Nylon) | Amide (-CONH-) | Anthraquinone core, -NH-, -OH | Van der Waals Forces | Hydrogen Bonding |
Advanced Analytical Techniques for Disperse Blue 3 Characterization and Environmental Monitoring
Spectroscopic Methodologies for Qualitative and Quantitative Analysis
Spectroscopic techniques are foundational in the analysis of dyes, leveraging the interaction of electromagnetic radiation with the dye molecule to provide both quantitative and qualitative data.
UV-Visible spectroscopy is a primary tool for the quantitative analysis of Disperse Blue 3 in solutions. The technique operates on the principle that the dye's extensively conjugated pi-electron system—specifically its anthraquinone (B42736) core—absorbs light in the visible region of the electromagnetic spectrum, which is responsible for its characteristic blue color. msu.edu The intensity of this absorption is directly proportional to the dye's concentration, a relationship described by the Beer-Lambert law.
For quantitative measurements, a spectrum of the dye solution is recorded, and the wavelength of maximum absorbance (λmax) is identified. The λmax for blue dyes typically falls between 580 and 680 nm. researchgate.netthermofisher.com By measuring the absorbance at this specific wavelength for a series of standard solutions of known concentration, a calibration curve can be constructed. The concentration of this compound in unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve. This method is routinely used to monitor the progress of dyeing processes and degradation studies. nih.gov
This technique is also instrumental in studying dye uptake kinetics, which measures the efficiency of a dye's adsorption onto a substrate like polyester (B1180765) fabric. alfa-chemistry.com By periodically measuring the decrease in the absorbance (and thus concentration) of the dye in a dye bath over time, the rate and extent of dye uptake by the fiber can be calculated. alfa-chemistry.com
Table 1: UV-Visible Spectral Properties for Selected Disperse Dyes
| Dye Name | CAS Number | Molecular Structure Class | Typical λmax (nm) |
| This compound | 2475-46-9 | Anthraquinone | ~580-620 |
| Disperse Blue 79 | 3618-72-2 | Azo | ~585 |
| Disperse Blue 183 | 2309-87-7 | Azo | ~600 |
| Disperse Blue 373 | 12270-13-2 | Azo | ~592 |
Note: The exact λmax can vary slightly depending on the solvent and pH.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the qualitative analysis of this compound, providing a molecular fingerprint by identifying the functional groups present in its structure. When the molecule is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies (stretching, bending). The FTIR spectrum is a plot of these absorption frequencies, which are characteristic of specific bonds and functional groups. mdpi.com
For this compound (1-[(2-hydroxyethyl)amino]-4-(methylamino)anthracene-9,10-dione), FTIR analysis can confirm the presence of key structural features. For instance, the anthraquinone skeleton is identified by characteristic C=O (quinone) stretching vibrations. The N-H bonds of the secondary amine groups and the O-H bond of the terminal hydroxyl group will also produce distinct absorption bands. The presence of aromatic C-H and C=C bonds within the anthraquinone rings can also be verified. This technique is particularly useful for confirming the identity of the dye and for studying its degradation, where the disappearance of certain peaks or the appearance of new ones (e.g., for carboxyl groups from oxidation) indicates molecular transformation. rsc.orgresearchgate.net
Table 2: Characteristic FTIR Absorption Frequencies for this compound Functional Groups
| Functional Group | Bond | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Hydroxyl Group | O-H | Stretching | 3200-3600 (Broad) |
| Secondary Amine | N-H | Stretching | 3300-3500 |
| Alkane | C-H | Stretching | 2850-3000 |
| Quinone/Ketone | C=O | Stretching | 1650-1680 |
| Aromatic Ring | C=C | Stretching | 1450-1600 |
| Amine | C-N | Stretching | 1020-1250 |
Chromatographic Separation and Mass Spectrometric Identification
While spectroscopy provides valuable information, it often lacks the specificity needed for analyzing complex mixtures or trace contaminants. Chromatographic techniques are essential for separating this compound from impurities, other dyes, and environmental matrices. Coupling chromatography with mass spectrometry provides definitive structural identification.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation and purity assessment of disperse dyes like this compound. labrulez.com The most common mode is reverse-phase (RP) HPLC, where a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. sielc.comsielc.com
In this setup, this compound, being a relatively nonpolar molecule, is retained on the column and then eluted by a mobile phase, which is often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com A UV-Visible or Photodiode Array (PDA) detector is used to detect the dye as it elutes from the column, providing a chromatogram where the area of the peak is proportional to the dye's concentration. waters.com
This method is highly effective for:
Purity Assessment: Separating the main this compound compound from isomers, synthesis by-products, and other impurities. waters.comlcms.cz
Quantification: Providing a more accurate quantification than UV-Vis alone, especially in complex mixtures, as it physically separates the analyte of interest before detection.
Method Validation: Standard methods, such as DIN 54231, employ HPLC for the analysis of specific disperse dyes in textiles. labrulez.comlcms.cz
Table 3: Example of a Reverse-Phase HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | Newcrom R1 or equivalent C18, 5 µm |
| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) sielc.com |
| Detection | PDA or UV-Vis Detector |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Application | Purity analysis, quantification, impurity isolation sielc.comwaters.com |
While this compound itself is not sufficiently volatile for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC/MS) is an indispensable tool for identifying its volatile and semi-volatile degradation products. researchgate.net During environmental degradation (e.g., through advanced oxidation processes) or metabolic breakdown, the complex anthraquinone structure can be cleaved into smaller, more volatile fragments. rsc.org
In this technique, a liquid sample containing the degradation products is injected into the GC, where the compounds are vaporized and separated based on their boiling points and interactions with a capillary column. As each compound elutes, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a unique fingerprint for identification. By comparing these spectra to established libraries, the chemical structures of the degradation products can be determined. rsc.orgresearchgate.net Studies on related anthraquinone dyes have used GC/MS to identify degradation intermediates such as phthalates, o-xylene, and acetone. rsc.org
For the detection of this compound at trace levels (ng/L) in environmental samples like wastewater or river water, a highly sensitive and selective method is required. oup.com Solid-Phase Extraction-Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (SPE-LC-ESI-MS/MS) is the state-of-the-art technique for this purpose. nih.govresearchgate.net
The process involves three key steps:
Solid-Phase Extraction (SPE): The water sample is passed through a solid sorbent cartridge that retains the dye while allowing the bulk of the water and salts to pass through. The dye is then eluted with a small volume of an organic solvent, effectively concentrating it and cleaning up the sample. oup.compsu.edu
LC Separation: The concentrated extract is injected into an HPLC system (as described in 3.2.1) for separation from other co-extracted compounds. oup.com
MS/MS Detection: As the dye elutes from the LC column, it enters the mass spectrometer, where it is ionized (typically via Electrospray Ionization, ESI). A specific precursor ion corresponding to the molecular weight of this compound (m/z 297) is selected, fragmented, and specific product ions are monitored. waters.comlcms.cz This two-stage filtering (MS/MS) provides exceptional selectivity and sensitivity, allowing for unambiguous identification and quantification even in highly complex matrices. oup.com
This powerful combination allows for the reliable detection and quantification of disperse dyes at concentrations relevant to environmental monitoring and ecotoxicological studies. nih.govresearchgate.net
Table 4: Performance Characteristics of SPE-LC-ESI-MS/MS for Disperse Dye Analysis in Water
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.05 - 2.5 µg/L | oup.com |
| Limit of Quantification (LOQ) | ~8.0 ng/L | nih.gov |
| Linearity Range | 2.0 - 100.0 ng/mL | oup.com |
| Average Recovery | >70% | nih.gov |
High-Resolution Mass Spectrometry for Metabolite Characterization
High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical tool for the identification and structural elucidation of unknown compounds, making it indispensable for characterizing the metabolites of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within 5 parts per million (ppm), which allows for the determination of the elemental composition of an analyte and its fragments. mdpi.comnih.gov This precision is crucial for distinguishing between different molecules that may have the same nominal mass but different chemical formulas. maastrichtuniversity.nl The process involves ionizing the sample and separating the resulting ions based on their mass-to-charge ratio (m/z) to generate a detailed mass spectrum. maastrichtuniversity.nl
In the context of environmental monitoring and toxicology, identifying the breakdown products of dyes like this compound is critical, as these metabolites may be more mobile or toxic than the parent compound. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly coupled with high-resolution analyzers to first separate the complex mixture of metabolites from an environmental or biological sample before detection. researchgate.netatslab.com
Research on the degradation of anthraquinone dyes, a class to which this compound belongs, demonstrates the utility of these methods. nih.gov For instance, in a study on the degradation of Disperse Blue 2BLN, GC-MS analysis was used to identify several metabolites formed through the cleavage of the anthraquinone core. nih.gov The identification was based on the unique mass spectra of the detected intermediate compounds. nih.gov Similarly, the analysis of this compound degradation through advanced oxidation processes has utilized GC-MS to track the disappearance of the parent molecule and the appearance of breakdown products. researchgate.net These studies propose degradation pathways based on the identified metabolites, providing insight into how the dye is transformed in the environment. nih.gov
Table 1: Example Metabolites Identified in Anthraquinone Dye Degradation Studies using Mass Spectrometry This table presents examples of metabolites identified in studies of dyes structurally related to this compound, illustrating the capability of MS techniques. Direct metabolite data for this compound is limited.
| Metabolite Name | Molecular Weight (g/mol) | Observed m/z | Analytical Technique | Source Study Context |
|---|---|---|---|---|
| 2-(N-methyl-p-phenylenediamine) ethanol | 166.22 | 167 [M-1] | GC-MS | Degradation of Disperse Blue 2BLN. nih.gov |
| Dibutyl phthalate | 278.34 | 278 | GC-MS | Degradation of anthraquinone dyes. nih.gov |
| 1,3-indanone | 132.16 | 146 [M-1] | GC-MS | Degradation of Disperse Blue 2BLN. nih.gov |
Thermal Analysis for Compound Stability Assessment
Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability of dyes. TGA continuously measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). researchgate.net The resulting data is plotted as a thermogram, which shows weight loss as a function of temperature. The onset temperature of decomposition and the temperatures of maximum weight loss provide quantitative data on the dye's stability. researchgate.net
This analysis is directly relevant to dye processing. For example, the Thermosol process for dyeing polyester fabrics requires dyes with outstanding thermal stability and resistance to sublimation at temperatures that can reach up to 275°F (135°C) or higher. aatcc.org TGA can predict a dye's performance under these conditions by identifying the temperature at which it begins to decompose. Dyes that show significant weight loss at or below the processing temperature would be unsuitable for such applications. aatcc.org Studies on various dye classes use TGA, often in combination with derivative thermogravimetry (DTG) and differential thermal analysis (DTA), to elucidate thermal decomposition mechanisms and compare the stability of different chemical structures. researchgate.net
Table 2: Illustrative TGA Data Points for a Disperse Dye This table provides a representative example of data obtained from a TGA experiment to assess the thermal stability of a dye.
| Parameter | Description | Example Value |
|---|---|---|
| Onset of Decomposition (Tonset) | The temperature at which significant weight loss begins. | 250°C |
| Temperature of Maximum Weight Loss (Tmax) | The temperature at which the rate of weight loss is highest, identified by the peak in the DTG curve. | 285°C |
| Percent Weight Loss | The total percentage of mass lost in a specific temperature range, corresponding to the decomposition of parts of the molecule. | 45% between 250°C and 350°C |
| Residual Mass | The percentage of the initial mass remaining at the end of the analysis. | 15% at 600°C |
Analytical Quality Assurance and Interlaboratory Proficiency Testing
Analytical quality assurance (QA) ensures that the data produced by a laboratory are reliable, reproducible, and fit for purpose. In the analysis of textile dyes like this compound, QA is essential for regulatory compliance and quality control. qima.comtestextextile.com A key component of external quality control is interlaboratory proficiency testing. blcleathertech.com In these programs, a central organizer distributes identical samples to multiple laboratories, which analyze them and report their results. This allows labs to compare their performance against their peers and an established reference value, thereby validating their testing accuracy and competence. blcleathertech.comiisnl.com Such programs are regularly conducted for the analysis of azo dyes in textiles. iisnl.com
The international standard ISO/IEC 17025 specifies the general requirements for the competence, impartiality, and consistent operation of testing and calibration laboratories. rjqualityconsulting.comdemarcheiso17025.com Adherence to this standard is crucial for ensuring the quality and reliability of analytical results for compounds like this compound. testextextile.com A central requirement of ISO/IEC 17025 is the rigorous validation of analytical methods, particularly for non-standard or laboratory-developed procedures. wintersmithadvisory.comdemarcheiso17025.com
Method validation is the process of providing objective evidence that a specific analytical method is suitable for its intended use. rjqualityconsulting.comwintersmithadvisory.com According to ISO 17025, this involves a systematic evaluation of the method's performance characteristics. researchgate.net
Table 3: Key Method Validation Parameters under ISO/IEC 17025
| Validation Parameter | Description |
|---|---|
| Specificity/Selectivity | The ability of the method to unequivocally identify and quantify the analyte (e.g., this compound) in the presence of other components, such as other dyes, additives, or matrix effects. researchgate.net |
| Accuracy | The closeness of the agreement between a measured value and a true or accepted reference value. It is often assessed using Certified Reference Materials (CRMs). testextextile.comresearchgate.net |
| Precision (Repeatability & Reproducibility) | The closeness of agreement between independent test results obtained under stipulated conditions. Repeatability refers to tests within one lab, while reproducibility refers to tests between different labs. researchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.net |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net |
| Linearity and Working Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage. researchgate.net |
By validating a method against these parameters and documenting all procedures and results, a laboratory can demonstrate its competence and ensure that its analysis of this compound is accurate, reliable, and defensible, in full compliance with ISO 17025 standards. testextextile.comwintersmithadvisory.com
Environmental Fate, Ecotoxicity, and Remediation Strategies for Disperse Blue 3
Environmental Distribution and Persistence
Disperse Blue 3 is a type of anthraquinone (B42736) dye. The environmental fate of dyes like this compound is of significant concern due to their widespread use in the textile industry and their potential for release into aquatic and terrestrial systems. Their distribution and persistence are governed by a combination of their inherent chemical properties and various environmental processes.
Aerobic and Anaerobic Biodegradability Studies
Specific biodegradability studies focusing exclusively on this compound are not extensively detailed in the provided research. However, the general behavior of azo dyes, a major class of synthetic colorants, offers insights. Azo dyes are characterized by one or more azo (-N=N-) bonds. Under anaerobic conditions, the azo linkage can be reductively cleaved by microbial activity, a process that often leads to the decolorization of the dye but results in the formation of aromatic amines. mdpi.com These resulting amines may not be readily degraded in the subsequent aerobic stage and can sometimes polymerize to form colored compounds. researchgate.net
The biological treatment of dye wastewater is often carried out using a sequential anaerobic/aerobic process. mdpi.comnih.gov The initial anaerobic stage is effective for breaking the primary azo bond, while the subsequent aerobic stage aims to degrade the resulting aromatic amines. mdpi.comnih.gov However, the efficiency of the aerobic stage can be inhibited by residual dye or the amines produced during the anaerobic phase. nih.gov Some research has explored the use of white-rot fungi, such as Phanerochaete chrysosporium, which have shown the ability to mineralize hydrophobic azo dyes under ligninolytic (aerobic) conditions. ohsu.edu
Partitioning Behavior in Aquatic and Terrestrial Compartments (Water, Sediment, Soil)
The partitioning behavior of a chemical describes its distribution between different environmental compartments such as water, soil, and sediment. nih.gov This behavior is largely influenced by the chemical's properties, including its water solubility and its octanol-water partition coefficient (Kow), which is a measure of its lipophilicity or hydrophobicity. ecetoc.orgclu-in.org
Disperse dyes, by their nature, are hydrophobic and exhibit poor solubility in water. nih.govohsu.edu This characteristic suggests that a compound like this compound would have a tendency to partition from the aqueous phase into more organic-rich compartments like sediment and soil. While specific partition coefficient (Koc) or log Kow values for this compound were not found in the search results, its classification as a disperse dye implies a higher affinity for solid matrices over water.
Bioaccumulation Potential and Bioconcentration Factors in Aquatic Organisms
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The potential for a substance to bioaccumulate is primarily related to its lipophilicity, often estimated using the log Kow value. ecetoc.org The bioconcentration factor (BCF) is a specific measure that quantifies the accumulation of a waterborne chemical in an aquatic organism. nih.gov
Regulatory frameworks often use a log Kow value of ≥ 5.0 or a BCF of ≥ 5000 as criteria to identify substances with a high potential for bioaccumulation. nih.govcanada.ca The bioaccumulation potential tends to increase with the log Kow up to a value of about 7.5, after which it may decrease, partly due to reduced membrane permeability for very large or lipophilic molecules. ecetoc.orgnih.gov Without specific experimental BCF or log Kow data for this compound, its precise bioaccumulation potential cannot be determined. However, the general hydrophobicity of disperse dyes suggests a potential for bioaccumulation that would warrant further investigation.
Physicochemical Treatment Technologies for Effluent Decolorization and Degradation
Due to the often-recalcitrant nature of synthetic dyes, conventional wastewater treatment methods can be ineffective. iicbe.org This has led to the development of physicochemical treatment technologies, particularly Advanced Oxidation Processes (AOPs), to decolorize and degrade these compounds.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the generation of highly reactive radical species, such as hydroxyl radicals, which can non-selectively oxidize a broad range of organic pollutants.
Photocatalytic Degradation: UV-LED/FeTiO3 Activated Persulfate and Calcium Aluminate Nanoparticles
UV-LED/FeTiO3 Activated Persulfate
A notable advanced oxidation process involves the use of persulfate (PS) activated by an ilmenite (B1198559) (FeTiO3) catalyst under UV-LED irradiation for the mineralization of this compound (DB3). researchgate.net Research has optimized this process using response surface methodology, identifying the key parameters that influence the removal of total organic carbon (TOC). researchgate.netcapes.gov.br The optimal conditions for achieving 96% mineralization of DB3 were found to be a temperature of 67°C, an ilmenite concentration of 320 mg/L, and a persulfate dose of 1.56 g/L. researchgate.netcapes.gov.br Subsequent ecotoxicity evaluation of the treated effluent using Aliivibrio fischeri bacteria revealed negligible toxicity, indicating effective degradation of the parent dye molecule and its intermediates. capes.gov.br
Table 1: Optimal Conditions for this compound Mineralization via UV-LED/FeTiO3 Activated Persulfate Process Data derived from studies on the optimization of DB3 oxidation. researchgate.netcapes.gov.br
| Parameter | Optimal Value | Result |
| Catalyst (Ilmenite) | 320 mg/L | 96% Mineralization (TOC Removal) |
| Oxidant (Persulfate) | 1.56 g/L | |
| Temperature | 67 °C | |
| Radiation Source | 405 nm UV-LED |
Calcium Aluminate Nanoparticles
Another effective photocatalytic method employs calcium aluminate (CaAl2O4) nanoparticles to degrade disperse dyes in the presence of sunlight. iicbe.orgresearchgate.net In a study on Disperse Blue 2BL, which is structurally related to this compound, these nanoparticles demonstrated significant color removal capabilities. iicbe.org The efficiency of the process was dependent on several factors, including the catalyst dosage and the pH of the solution. iicbe.orgresearchgate.net For a 30 ppm solution of Disperse Blue 2BL, a color removal of 79.82% was achieved within 120 minutes using a catalyst dose of 0.6 g/100ml at a pH of 7. iicbe.org
Table 2: Photocatalytic Degradation of Disperse Blue 2BL using Calcium Aluminate Nanoparticles Data from a study investigating the photocatalytic efficiency of CaAl2O4 nanoparticles in sunlight. iicbe.orgresearchgate.net
| Parameter | Value | Result |
| Dye | Disperse Blue 2BL | 79.82% Color Removal |
| Dye Concentration | 30 ppm | |
| Catalyst (CaAl2O4) | 0.6 g/100mL | |
| pH | 7 | |
| Exposure Time | 120 minutes |
Electrocoagulation Using Diverse Electrode Materials (Aluminum, Iron, Titanium)
Electrocoagulation is an electrochemical wastewater treatment method that utilizes sacrificial electrodes to produce coagulants in situ. The process involves the generation of metal ions from anodes, such as aluminum (Al³⁺) or iron (Fe²⁺/Fe³⁺), which then hydrolyze to form various monomeric and polymeric hydroxo complexes. These species are effective in destabilizing and aggregating suspended or dissolved contaminants, such as dye molecules, leading to their removal through precipitation and flotation. The simultaneous evolution of hydrogen gas at the cathode aids in the flotation of the coagulated particles.
Research into the electrocoagulation of textile effluents has demonstrated its effectiveness in color and chemical oxygen demand (COD) removal. The choice of electrode material is a critical parameter influencing the process efficiency. Studies have compared the performance of different materials for treating dye wastewater. For instance, in the treatment of wastewater containing C.I. Disperse Blue 79, aluminum electrodes were found to provide better removal efficiency compared to iron electrodes. researchgate.net Conversely, iron electrodes showed superior performance for reactive dyes like Drimarene Navy HF-GN. researchgate.net This suggests that the effectiveness of the electrode material can be dye-specific. A combination of iron and aluminum electrodes, used as both anodes and cathodes, has been shown to achieve high color removal for both disperse and reactive dye wastewaters, indicating its potential for treating mixed effluent streams. researchgate.net
The mechanism involves the anode dissolution to form flocs of metal hydroxides. For aluminum and iron electrodes, the reactions are as follows:
Aluminum Anode:
Al(s) → Al³⁺(aq) + 3e⁻
Al³⁺(aq) + 3H₂O(l) → Al(OH)₃(s) + 3H⁺(aq)
Iron Anode:
Fe(s) → Fe²⁺(aq) + 2e⁻
Fe²⁺(aq) + 2OH⁻(aq) → Fe(OH)₂(s)
4Fe²⁺(aq) + O₂(g) + 2H₂O(l) → 4Fe³⁺(aq) + 4OH⁻(aq)
Fe³⁺(aq) + 3H₂O(l) → Fe(OH)₃(s) + 3H⁺(aq)
Cathode:
2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)
While titanium anodes are used in electrochemical oxidation, they are typically coated with other materials like platinum-iridium (Pt-Ir) and are not sacrificial in the same way as aluminum and iron in electrocoagulation. nih.gov In electrochemical oxidation processes using a Ti/Pt-Ir anode, a 90% color removal and 79% COD elimination were achieved for a disperse dye solution after 40 minutes of electrolysis. nih.gov
Table 1: Comparison of Electrode Materials in Electrochemical Treatment of Disperse Dyes
| Electrode Material | Process | Target Dye | Efficiency | Source |
|---|---|---|---|---|
| Aluminum | Electrocoagulation | C.I. Disperse Blue 79 | Better removal than iron electrodes. | researchgate.net |
| Iron | Electrocoagulation | C.I. Disperse Blue 79 | Lower removal efficiency than aluminum. | researchgate.net |
| Combination (Al & Fe) | Electrocoagulation | Disperse and Reactive Dyes | High color removal efficiency for both dye types. | researchgate.net |
| Titanium (Ti/Pt-Ir) | Electrochemical Oxidation | Disperse Dyes | 90% color removal, 79% COD removal. | nih.gov |
Ozonation and Fenton Oxidation Processes
Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading recalcitrant organic pollutants like this compound. Among the various AOPs, ozonation and Fenton oxidation are prominent.
Ozonation involves the application of ozone (O₃), a strong oxidant itself, which can react directly with dye molecules or decompose in water (especially at high pH) to form even more powerful hydroxyl radicals. ut.ac.irut.ac.ir Studies on the oxidation of disperse dyes have shown that ozonation can be highly effective for decolorization. For example, a 90% reduction in color was achieved with an ozone dose of 0.5 g/dm³. nih.govresearchgate.net However, this high degree of color removal was accompanied by a low efficiency in reducing the chemical oxygen demand (COD), at only 10%. nih.govresearchgate.net This indicates that ozonation effectively breaks down the chromophore of the dye molecule but may not lead to complete mineralization into CO₂, water, and inorganic ions. The degradation rate is typically faster in the initial period of ozonation. ut.ac.ir
Fenton Oxidation utilizes a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals via the Fenton reaction:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The efficiency of the Fenton process is highly dependent on pH, with optimal conditions typically being acidic (around pH 3). nih.gov In a comparative study on the treatment of disperse dyes, the Fenton process demonstrated superior performance. Under optimal conditions (pH 3, 600 mg/dm³ H₂O₂, and 550 mg/dm³ ferrous sulfide), the process resulted in a colorless effluent with a residual COD of just 100 mg/dm³, indicating significant mineralization. nih.gov The Fenton process is considered one of the most effective AOPs for the complete degradation of solubilized organic compounds. researchgate.net
Table 2: Performance of Ozonation and Fenton Process on Disperse Dyes
| Treatment Process | Key Parameters | Color Removal | COD Removal | Source |
|---|---|---|---|---|
| Ozonation | Ozone dose: 0.5 g/dm³ | Up to 90% | ~10% | nih.govresearchgate.net |
| Fenton Process | pH: 3, H₂O₂: 600 mg/dm³, FeS: 550 mg/dm³ | Complete decolorization | High removal (residual COD: 100 mg/dm³) | nih.gov |
Ultrasonic Catalytic Oxidation
Ultrasonic catalytic oxidation, also known as sonocatalysis, is an advanced oxidation process that harnesses the energy of acoustic cavitation to enhance chemical reactions. When ultrasound waves pass through a liquid, they create, grow, and violently collapse microscopic bubbles. This implosion generates localized "hot spots" with extremely high temperatures and pressures, leading to the thermal dissociation of water molecules into highly reactive hydroxyl radicals (•OH) and hydrogen atoms (•H). nih.govnih.gov
The presence of a catalyst can significantly enhance the degradation rate of pollutants. While there is specific research on the catalytic oxidation of this compound, it often involves photo-assistance rather than solely ultrasonic activation. For instance, the oxidation of this compound was optimized using a UV-LED/FeTiO₃ (ilmenite) activated persulfate system. researchgate.net This process achieved 96% mineralization (TOC removal) under optimized conditions of 320 mg/L ilmenite, 1.56 g/L persulfate, and a temperature of 67 °C. researchgate.net
In the context of sonocatalysis, semiconductor materials like zinc oxide (ZnO) or titanium dioxide (TiO₂) are often used. nih.govniscpr.res.in The cavitation bubbles can increase the reactive surface area of the catalyst and enhance mass transfer of the dye molecules to the catalyst surface. The collapsing bubbles can also create shockwaves that deagglomerate catalyst particles and keep them suspended. The degradation of dyes like methylene (B1212753) blue has been shown to be more effective with focused ultrasound compared to conventional methods, even in the absence of a catalyst, demonstrating the power of the cavitation effect alone. nih.gov A dual-frequency ultrasonic approach has also been shown to improve degradation efficiency without the need for catalysts by enhancing the quality of the cavitation bubbles. nih.gov
The general mechanism involves the generation of radicals from water sonolysis, which then attack the dye molecule, leading to its degradation and eventual mineralization.
Adsorption-Based Removal Systems
Application of Activated Carbons (e.g., Biomass-Derived Activated Carbon)
Adsorption onto activated carbon is a widely used and effective method for removing dyes from wastewater due to its high surface area, porous structure, and surface reactivity. Activated carbons derived from low-cost biomass waste are gaining attention as sustainable and economical alternatives to commercial carbons. nih.gov
The effectiveness of biomass-derived activated carbon for removing disperse dyes has been demonstrated in various studies. For example, activated carbon prepared from jackfruit processing industry waste was used to adsorb Disperse Blue 14. researchgate.net The adsorption capacity is influenced by factors such as pH, initial dye concentration, and temperature. The process of removing Disperse Blue 14 was found to follow a pseudo-second-order kinetic model, and the Langmuir isotherm model best described the equilibrium data, suggesting monolayer adsorption onto a homogeneous surface. researchgate.net The maximum adsorption capacity (qₘ) for this system was calculated to be 4.71 mg/g at 318 K. researchgate.net
The production of activated carbon from biomass involves two main steps: carbonization of the precursor material in an inert atmosphere, followed by an activation step. nih.gov Activation can be physical (using steam or CO₂) or chemical (using agents like phosphoric acid, zinc chloride, or potassium hydroxide), which develops the porous structure and creates surface functional groups that aid in adsorption. nih.gov The high cost of production can sometimes limit the application of activated carbon, but the use of agricultural or industrial biomass residues as precursors can mitigate this issue. researchgate.net
Table 3: Adsorption of Disperse Dyes on Biomass-Derived Activated Carbon
| Adsorbent | Target Dye | Adsorption Capacity (qₘ) | Best Fit Isotherm | Best Fit Kinetics | Source |
|---|---|---|---|---|---|
| Jackfruit Waste Activated Carbon | Disperse Blue 14 | 4.71 mg/g (at 318 K) | Langmuir | Pseudo-second-order | researchgate.net |
Utilization of Natural and Modified Mineral Adsorbents (Vermiculite, Zeolites, Hydroxyapatite)
Natural and modified minerals represent another class of low-cost adsorbents for dye removal. Their abundance, favorable surface properties, and potential for modification make them attractive for wastewater treatment.
Zeolites are crystalline, hydrated aluminosilicates with well-defined three-dimensional pore structures. They can be natural or synthetic. Research has shown that zeolites synthesized from industrial by-products like cenospheres (hollow aluminosilicate (B74896) microspheres from fly ash) are effective for removing disperse dyes. researchgate.net A study on the removal of Disperse Blue 79:1 using zeolite derived from modified cenospheres reported a maximum removal of 95.23%. researchgate.net The optimal conditions for this removal were found to be a dye concentration of 26.72 mg/L, an agitation speed of 145 rpm, a pH of 5.68, and a contact time of 122 minutes. researchgate.net The use of such derivatized zeolites is considered an eco-friendly and economical approach. researchgate.net
Vermiculite (B1170534) is a hydrous phyllosilicate mineral that expands greatly when heated. Its layered structure and cation exchange capacity make it a potential adsorbent for various pollutants, including dyes. While specific studies on this compound might be limited, vermiculite has been investigated for the removal of other dye classes.
Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) is the main mineral component of bones and teeth and can be synthesized for use as an adsorbent. Its porous structure and the presence of both positive (Ca²⁺) and negative (PO₄³⁻, OH⁻) sites on its surface allow for the adsorption of a wide range of organic molecules through various interaction mechanisms.
The adsorption efficiency of these minerals can often be enhanced through modification, such as acid activation or surfactant modification, which can increase surface area and alter surface chemistry to improve affinity for specific dye molecules.
Table 4: Removal of Disperse Blue Using Modified Mineral Adsorbents
| Adsorbent | Target Dye | Maximum Removal | Optimal Conditions | Source |
|---|---|---|---|---|
| Zeolite (from modified cenospheres) | Disperse Blue 79:1 | 95.23% | pH: 5.68, Time: 122 min, Conc.: 26.72 mg/L | researchgate.net |
Membrane Filtration Techniques for Dye Removal and Effluent Purification
Membrane filtration is a pressure-driven separation technology that uses a semi-permeable membrane to separate particles from a fluid. nih.gov Different types of membrane processes are used in wastewater treatment, categorized by the size of the particles they can retain, including microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO).
For dye removal, NF and RO are particularly effective due to their small pore sizes. amazonaws.com Nanofiltration membranes can reject multivalent ions and larger organic molecules like dyes, while reverse osmosis can remove almost all dissolved solutes. nih.govsid.ir Studies have shown that for disperse dyes, which have low biodegradability, membrane technology is a highly efficient alternative. sid.ir In a comparative study, an RO membrane with a molecular weight cut-off (MWCO) of 50 Daltons achieved over 95% removal for all dye types tested, including disperse dyes. sid.ir A nanofiltration membrane with a 300 Dalton MWCO also showed high efficiency, with 93% removal. sid.ir
Ultrafiltration (UF) can also be used, particularly for separating larger dye molecules or dye aggregates. icm.edu.pl The efficiency of UF is strongly dependent on the membrane material (e.g., polyethersulfone, regenerated cellulose) and its MWCO. icm.edu.pl For reactive dyes, UF membranes with a cut-off not higher than 10 kDa have been found to be effective. icm.edu.pl
Membrane distillation (MD) is another emerging technology that uses a hydrophobic membrane and a temperature difference to drive water vapor transfer, effectively separating non-volatile solutes like dyes. amazonaws.com The performance of membrane processes is influenced by operating parameters such as pressure, pH, temperature, and dye concentration, as well as by interactions between the dye molecule and the membrane surface, which can lead to membrane fouling. nih.gov
Table 5: Efficiency of Membrane Technologies for Dye Removal
| Membrane Type | MWCO | Target Dye Type | Removal Efficiency (%R) | Source |
|---|---|---|---|---|
| Reverse Osmosis (TFC) | 50 Da | Disperse, Acidic, Basic, Reactive | > 95% | sid.ir |
| Nanofiltration (PPT) | 300 Da | Disperse, Acidic, Basic, Reactive | 93% | sid.ir |
| Nanofiltration (PWB) | 600 Da | Disperse, Acidic, Basic, Reactive | 76% | sid.ir |
| Ultrafiltration (PES) | 5-10 kDa | Reactive Dyes | 80-97% | icm.edu.pl |
Biological Remediation Approaches
Biological remediation methods offer an environmentally conscious and cost-effective alternative to conventional physicochemical treatments for dye-laden wastewater. nih.govsci-hub.se These approaches harness the metabolic capabilities of microorganisms and their enzymes to decolorize and degrade complex dye molecules like this compound into simpler, less toxic compounds. nih.gov Fungi, in particular, are noted for their robust ability to break down complex organic pollutants through the production of powerful extracellular enzymes. nih.gov
The enzymatic treatment of dye effluents is a focal point of research due to the high efficiency and specificity of enzymes such as laccases and peroxidases. Laccases, a class of multi-copper-containing enzymes, catalyze the oxidation of a wide array of phenolic and non-phenolic compounds, making them highly effective for dye decolorization. csic.es
Pycnoporus laccases, in particular, demonstrate high efficiency in decolorizing anthraquinone dyes. csic.es Studies have shown that laccase from Pycnoporus sanguineus can effectively decolorize anthraquinone dyes like Remazol Brilliant Blue R (RBBR) even without the addition of redox mediators. semanticscholar.orgresearchgate.net The optimal conditions for this purified laccase were found to be a pH of 3.0 and a temperature of 65°C. semanticscholar.orgresearchgate.net Research on industrial-grade disperse dyes confirmed that Pycnoporus laccase could achieve decolorization rates ranging from 51% to 96%, depending on factors like dye type, concentration, and enzyme loading. mdpi.com For a dye similar to this compound, Disperse Blue 2BLN, an optimal pH of 4 was identified for decolorization. mdpi.com
Peroxidases, including lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), also play a crucial role in the degradation of recalcitrant dyes. nih.govnih.gov These heme-containing enzymes, secreted by fungi, can oxidize a broad spectrum of substrates. nih.gov In the bioremediation of Disperse Red 3B, an anthraquinone dye structurally related to this compound, both lignin peroxidase and manganese peroxidase activities were linked to the degradation process, reaching activities of 86.7 U L⁻¹ and 122.5 U L⁻¹, respectively. nih.gov
Table 1: Optimal Conditions for Enzymatic Decolorization of Anthraquinone Dyes This table is interactive. Click on the headers to sort the data.
| Enzyme Source | Target Dye Type | Optimal pH | Optimal Temperature (°C) | Mediator Requirement | Reference |
|---|---|---|---|---|---|
| Pycnoporus laccase | Disperse Dyes | 4.0 - 6.0 | 65 | HBT enhances rate | mdpi.com |
| Pycnoporus sanguineus laccase | Anthraquinone (RBBR) | 3.0 | 65 | Not required | semanticscholar.orgresearchgate.net |
Mycoremediation, the use of fungi for bioremediation, is a promising strategy for treating dye effluents. nih.gov White-rot fungi are particularly effective as they secrete a suite of non-specific, extracellular lignin-modifying enzymes (laccases, manganese peroxidases, lignin peroxidases) that can degrade a wide variety of persistent pollutants, including synthetic dyes whose structures can resemble lignin. mdpi.comresilience.orgnih.gov
Trametes hirsuta : As a species of white-rot fungi, Trametes hirsuta is well-studied for its dye degradation capabilities, which are primarily attributed to its secretion of laccase isoenzymes. nih.govmdpi.com Studies have shown that T. hirsuta can effectively decolorize various synthetic dyes, sometimes achieving complete decolorization in a matter of hours in bioreactor settings. ecronicon.netresearchgate.net The fungus can be immobilized on substrates like activated carbon, which enhances both dye adsorption and the secretion of laccase, creating a synergistic effect for dye removal. mdpi.com
The effectiveness of biological remediation is governed by several critical physicochemical parameters that affect microbial growth and enzyme activity. nih.govsci-hub.se
pH : The pH of the wastewater significantly influences the efficiency of dye removal. Fungal decolorization is often most effective in acidic conditions. For Aspergillus sp., the highest decolorization of a reactive blue dye was observed at pH 3. researchgate.net Similarly, Aspergillus flavus and Penicillium canescens showed optimal decolorization of a direct blue dye at pH 4 and 5, respectively. japsonline.com For enzymatic treatments with Pycnoporus laccase, the optimal pH for disperse dyes is generally between 4 and 6. mdpi.com
Temperature : Temperature impacts both fungal growth and enzyme stability. For the decolorization of a direct blue dye by Aspergillus flavus and Penicillium canescens, the optimal temperatures were found to be 30°C and 35°C, respectively. japsonline.com Laccase enzymes, however, can have different optimal temperatures; for instance, a laccase from Pycnoporus showed maximum activity at a much higher temperature of 65°C. mdpi.com
Dye Concentration : The initial concentration of the dye can either stimulate or inhibit bioremediation. While a certain amount of the dye is needed as a substrate, very high concentrations can be toxic to microorganisms and inhibit their growth and enzymatic activity. nih.govnih.gov For Aspergillus sp., an increase in dye concentration above 50 ppm was found to reduce decolorization activity. researchgate.net However, co-culture systems, such as a consortium of Aspergillus sp. and microalgae, have shown greater tolerance to higher dye concentrations. nih.gov
Enzyme/Biomass Loading : The concentration of the biological agent is a key factor. In enzymatic decolorization, the rate of color removal is highly dependent on the laccase loading. mdpi.com Similarly, in mycoremediation, the amount of fungal biomass affects the extent of both biosorption and biodegradation. The efficiency of the process is directly related to the availability of binding sites on the biomass surface and the quantity of secreted enzymes. nih.gov
Assessment of Treated Effluent Quality and Potential for Reuse
Evaluating the quality of the treated effluent is essential to determine the effectiveness of the remediation process and the potential for water reuse in industrial applications. Key parameters include the reduction of organic load and the characterization of residual byproducts.
Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) are critical indicators of water pollution, representing the amount of oxygen required to oxidize organic matter chemically and biologically, respectively. statiflo.comaosts.com High levels of COD and BOD in discharged effluent can lead to severe oxygen depletion in receiving water bodies, harming aquatic life. aosts.com
Biological treatment methods have demonstrated significant success in reducing the organic load of dye wastewater. A study using a consortium of Aspergillus sp. and the microalga Chlorella sorokiniana to treat simulated wastewater containing an anthraquinone disperse dye reported a COD removal rate of 93.9%. nih.gov This is a substantial reduction compared to the removal rates of the individual microorganisms, which were below 55%. nih.gov The significant decrease in COD indicates the mineralization of the dye molecule into simpler, less harmful substances, which is a primary goal of wastewater treatment. statiflo.com
Table 2: Pollutant Removal Efficiency of a Fungal-Algal Consortium This table is interactive. Click on the headers to sort the data.
| Pollutant | Removal Rate (%) | Treatment Method | Reference |
|---|---|---|---|
| Chemical Oxygen Demand (COD) | 93.9 | Co-culture of Aspergillus sp. and C. sorokiniana | nih.gov |
| Disperse Red 3B (Color) | 98.1 | Co-culture of Aspergillus sp. and C. sorokiniana | nih.gov |
| Total Phosphorus (TP) | 83.9 | Co-culture of Aspergillus sp. and C. sorokiniana | nih.gov |
The treatment of textile industry wastewater often generates a significant amount of sludge, which is a complex mixture of residual chemicals, dyes, and biomass. researchgate.net This sludge can contain various toxic chemicals and heavy metals, such as cadmium (Cd), chromium (Cr), copper (Cu), nickel (Ni), zinc (Zn), and lead (Pb), which originate from the dyeing process. researchgate.net
The safe disposal of this sludge is a critical environmental concern, and its composition must be thoroughly analyzed. researchgate.net Studies on sludge from various textile dyeing plants have shown that zinc and copper are often present in the highest concentrations, followed by nickel and chromium. researchgate.net The concentration of some metals, like cadmium and nickel, can exceed the limits set for safe application on agricultural soils. researchgate.net Therefore, after bioremediation of this compound, the resulting sludge must be characterized for its heavy metal content to ensure it is managed and disposed of in an environmentally responsible manner, preventing soil and water pollution. researchgate.net Analysis of the treated water for trace metals is also crucial to ensure its quality for potential reuse.
Toxicology and Health Implications of Disperse Blue 3 Exposure
Human Health Hazard Assessment
Disperse Blue 3 (CAS No. 2475-46-9) is an anthraquinone (B42736) dye primarily used in the coloration of synthetic textiles such as polyester (B1180765), nylon, and acrylics, as well as in hair dyes and plastics. chemotechnique.seindustrialchemicals.gov.au Its potential for human health effects has been evaluated through various toxicological endpoints.
| Identifier | Information | Source |
|---|---|---|
| IUPAC Name | 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione | nih.gov |
| CAS Number | 2475-46-9 | industrialchemicals.gov.au |
| Chemical Formula | C17H16N2O3 | chemspider.com |
| Molecular Weight | 296.32 g/mol | sigmaaldrich.com |
| Class | Anthraquinone Dye | nih.govnih.gov |
Dermal Sensitization and Contact Dermatitis Mechanisms
This compound is a recognized skin sensitizer (B1316253) and a cause of allergic contact dermatitis. chemotechnique.sescbt.com The mechanism of sensitization is a cell-mediated, delayed-type hypersensitivity reaction (Type IV). scbt.com As lipophilic substances, disperse dyes can leach from textile fibers onto the skin, particularly in the presence of sweat and friction. researchgate.net The dye molecule, acting as a hapten, penetrates the epidermis and binds covalently to endogenous skin proteins. This hapten-protein conjugate is then recognized as an antigen by Langerhans cells, initiating an immune response that leads to the clinical manifestation of contact eczema in sensitized individuals. scbt.com Patch testing with this compound is used to diagnose this allergy in patients presenting with textile-related dermatitis. chemotechnique.se
Ocular and Dermal Irritation Potentials
According to hazard classifications, this compound is identified as a substance that causes serious eye irritation. researchgate.net Direct contact with the eye may lead to inflammation. scbt.com For dermal exposure, the primary concern is its potential to cause an allergic skin reaction rather than direct irritation. researchgate.net While not classified as a primary skin irritant based on animal models, prolonged or repeated contact can still potentially lead to skin redness and swelling. scbt.com
| Hazard Statement Code | Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | sigmaaldrich.comresearchgate.net |
| H317 | May cause an allergic skin reaction | sigmaaldrich.comresearchgate.net |
| H319 | Causes serious eye irritation | researchgate.net |
| H400 | Very toxic to aquatic life | sigmaaldrich.comresearchgate.net |
Genotoxicity and Mutagenicity Evaluations in In Vitro and In Vivo Systems
| Strain | Metabolic Activation (S9) | Result | Source |
|---|---|---|---|
| TA98 | Without | Negative | researchgate.net |
| TA98 | With | Negative | researchgate.net |
| TA100 | Without | Negative | researchgate.net |
| TA100 | With | Negative | researchgate.net |
| TA1535 | Without | Negative | researchgate.net |
| TA1535 | With | Negative | researchgate.net |
| TA1537 | Without | Negative | researchgate.net |
| TA1537 | With | Negative | researchgate.net |
Metabolism and Formation of Aromatic Amines and Their Toxicological Significance
As an anthraquinone-based dye, the metabolic pathway for this compound differs fundamentally from that of azo dyes. It does not possess an azo bond (-N=N-) and therefore does not undergo reductive cleavage to form potentially carcinogenic aromatic amines. Instead, the metabolism of the core anthraquinone structure is the primary concern. In rodents, anthraquinone is absorbed after oral administration and metabolized into hydroxylated derivatives, such as 1- and 2-hydroxyanthraquinones. nih.gov The toxicological significance lies in the activity of these metabolites, as some, like 2-hydroxyanthraquinone, have been shown to be mutagenic in genotoxicity studies. nih.gov The enzyme UGT1A8 has been identified as having glucuronidase activity with many substrates, including anthraquinones, facilitating their excretion. wikipedia.org Fungal degradation pathways have also been studied, showing that microorganisms can cleave the anthraquinone chromophoric group, leading to its mineralization. researchgate.net
Aquatic Ecotoxicity and Terrestrial Phytotoxicity
The release of this compound into the environment through industrial effluents is a significant concern due to its potential impact on ecosystems.
Acute and Chronic Toxicity to Aquatic Organisms (e.g., Daphnia, Fish Embryos)
This compound is classified as very toxic to aquatic life. sigmaaldrich.comresearchgate.net Ecotoxicological studies have provided specific data on its effects on various aquatic organisms. Research has demonstrated that the dye inhibits the growth of the green algae Selenastrum capricornutum and affects the luminescence of the bacterium Vibrio fischeri. nih.gov While specific LC50 data for daphnids or fish embryos for this compound were not found in the reviewed literature, studies on the related compound Disperse Blue 14 showed it caused developmental and behavioral effects in zebrafish embryos. nih.gov Another study on a degraded effluent of this compound found it to have negligible toxicity to Aliivibrio fischeri bacteria, suggesting that the parent compound is the primary source of toxicity. researchgate.net
| Organism | Endpoint | Value | Source |
|---|---|---|---|
| Selenastrum capricornutum (Algae) | EC50 (Growth Inhibition) | 0.5 mg/L | nih.gov |
| Vibrio fischeri (Bacteria) | EC50 (Luminescence Inhibition) | 488 mg/L | nih.gov |
| Tetrahymena pyriformis (Protozoa) | Effect | Significantly decreased ingestion rate at 500 mg/L | nih.gov |
Terrestrial Phytotoxicity
Direct research on the terrestrial phytotoxicity of this compound is limited. However, studies on other anthraquinone dyes provide some insight. For instance, research on the biotransformation products of the anthraquinone dye Remazol Brilliant Blue R (RBBR) indicated they had lower phytotoxicity on cress seeds (Lepidium sativum) than the original dye, which implies that the parent dye itself possesses phytotoxic properties. researchgate.net Another study on a different blue dye found that the enzymatically treated and decolorized solution showed no phytotoxicity in lettuce seeds (Lactuca sativa). researchgate.net While these findings suggest a potential for phytotoxicity from the parent anthraquinone dye, specific data for this compound on terrestrial plants are needed for a conclusive assessment.
Table of Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 2475-46-9 |
| Anthraquinone | 84-65-1 |
| 1-Hydroxyanthraquinone | 129-43-1 |
| 2-Hydroxyanthraquinone | 605-32-3 |
| Disperse Blue 14 | 2475-44-7 |
| Remazol Brilliant Blue R | 61951-82-4 |
Impact on Microbial Communities (e.g., Activated Sludge Respiration)
Disperse dyes, including the anthraquinone-based this compound, can pose challenges to microbial ecosystems, particularly in wastewater treatment facilities that rely on microbial activity. The complex and stable aromatic structure of these dyes makes them resistant to biodegradation. scialert.net Effluents containing such dyes can increase the chemical oxygen demand (COD) and exhibit biotoxicity against bacteria, which are crucial for the activated sludge process. researchgate.net
Effects on Plant Growth and Seed Germination
The impact of textile dyes on phytotoxicity is a significant environmental concern. researchgate.net Nonionic disperse dyes are noted to have potential adverse effects on aquatic plants. nih.gov Effluents from textile mills containing various dyes can contaminate soil and water resources, which may inhibit the growth of several plants. researchgate.netnih.gov
Direct experimental data on the specific effects of this compound on the seed germination and growth of terrestrial plants is limited. However, studies on the general class of textile dyes indicate that their presence in irrigation water or soil can be detrimental. The germination process is a critical and sensitive stage in a plant's life cycle, and exposure to chemical stressors can impede it. nih.gov Phytohormones like Gibberellic acid (GA3) are known to promote seed germination and seedling growth, and their application can sometimes counteract the inhibitory effects of environmental stressors. nih.govijirset.comresearchgate.netresearchgate.net The lack of specific studies on this compound necessitates drawing inferences from the broader category of disperse dyes, which are recognized as having the potential to harm plant life. nih.gov
Structure-Activity Relationships (SAR) in Toxicological Risk Assessment
Structure-Activity Relationship (SAR) analysis is a cornerstone of modern toxicology, providing a framework to predict the biological activity of a chemical based on its molecular structure. rivm.nl This approach is used to evaluate toxicological endpoints like irritation, sensitization, and genotoxicity by identifying structural features associated with these effects. rivm.nl
The toxicological profile of this compound (an anthraquinone dye) is intrinsically linked to its chemical structure. researchgate.net Anthraquinone dyes are known to be frequent causes of clothing dermatitis, and this compound is classified as a skin sensitizer. researchgate.netnih.gov It may cause an allergic skin reaction upon contact. echemi.comresearchgate.net The molecule's fused aromatic rings contribute to its persistence in the environment and potential for bioaccumulation. scialert.net
SAR studies on azo dyes have demonstrated that certain functional groups, such as nitro groups, can increase toxicity. dergi-fytronix.com While this compound is an anthraquinone dye, not an azo dye, the principle of functional group influence remains relevant. The specific arrangement of its amino and hydroxyl groups on the anthraquinone core dictates its interaction with biological molecules and, consequently, its toxic potential. For instance, some studies on Disperse Blue 7, another anthraquinone dye, found it to be genotoxic in some bacterial assays with metabolic activation, suggesting the formation of reactive metabolites. nih.gov
Table 1: Toxicological Endpoints for this compound
Toxicological Endpoint Observation for this compound Citation Acute Oral Toxicity Harmful if swallowed. [2, 4] Skin Sensitization May cause an allergic skin reaction. [2, 4] Eye Irritation Causes serious eye irritation. researchgate.net Aquatic Toxicity Very toxic to aquatic life. [2, 4]
An Adverse Outcome Pathway (AOP) is a conceptual framework that organizes existing knowledge to portray the sequence of events from an initial chemical interaction with a biological target to an adverse outcome relevant for risk assessment. epa.govwikipedia.org An AOP starts with a Molecular Initiating Event (MIE), which is the initial interaction between a stressor molecule and a biomolecule. epa.govcore.ac.uk This MIE triggers a series of measurable biological changes, known as Key Events (KEs), that are causally linked and culminate in an Adverse Outcome (AO). epa.govwikipedia.org
For a compound like this compound, a potential MIE could be its binding to a specific protein or receptor, or intercalation with DNA. core.ac.uknih.gov Given its classification as a skin sensitizer, one plausible MIE is the covalent binding of the dye or its metabolites to skin proteins, forming a hapten-protein complex. This event would initiate an immune response.
The subsequent Key Events could include:
Recognition of the hapten-protein complex by Langerhans cells in the epidermis.
Migration and maturation of these antigen-presenting cells to the draining lymph nodes.
Activation and proliferation of dye-specific T-cells.
The Adverse Outcome in this AOP would be the development of allergic contact dermatitis upon subsequent exposure. scialert.net The AOP framework helps to use mechanistic data to predict which chemicals may cause adverse effects and to prioritize them for further testing. epa.govresearchgate.net
The biotransformation of dyes is a critical factor in their toxicological profile. Enzymes can detoxify chemicals or, conversely, bioactivate them into more toxic metabolites. This compound is an anthraquinone-based dye, and quinones are known substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. nih.govnih.gov
NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones. nih.gov This process is often considered a detoxification pathway because it bypasses the formation of unstable and highly reactive semiquinone free radicals that can be generated by one-electron reduction. plos.org However, NQO1 can also bioactivate certain quinone-containing compounds into cytotoxic agents. nih.gov The role of NQO1 in the metabolism of a specific quinone depends on the chemical properties of the substrate. nih.gov While direct studies on the metabolism of this compound by NQO1 are not specified, its quinone structure makes it a potential substrate for this enzyme, suggesting a role for NQO1 in modulating its toxicity. nih.govnih.govplos.org
Table 2: List of Mentioned Compounds
Regulatory Frameworks and Risk Management of Disperse Blue 3
International and National Chemical Substance Regulations
Disperse Blue 3 is regulated by various authorities worldwide, with a primary focus on its potential to cause skin sensitization and its hazards in consumer goods.
Restrictions in Consumer Products (e.g., Cosmetics, Textiles)
Due to its classification as a skin sensitizer (B1316253), the use of this compound in consumer products that come into direct and prolonged contact with the skin is restricted in several jurisdictions.
In the European Union , while a specific entry for this compound in the Annexes of the EU Cosmetic Regulation (EC) No 1223/2009 was not identified in the search results, it is known to be used in hair dyes. chemotechnique.seyoutube.com The regulation stipulates that substances classified as carcinogenic, mutagenic, or toxic for reproduction (CMR) are generally prohibited unless specific conditions are met. europa.eu Furthermore, other disperse dyes, such as Disperse Blue 1, have been banned for use in cosmetics in Europe. chemicalwatch.com
In the textile industry, Germany has established restrictions on certain allergenic disperse dyes, including this compound, under its Food and Feed Code (LFGB). researchgate.net These regulations aim to protect consumers from developing allergic contact dermatitis from clothing and other textile articles.
Below is a table summarizing the known restrictions for this compound in consumer products.
| Jurisdiction/Regulation | Product Category | Restriction Details |
| Germany (Food and Feed Code - LFGB) | Textiles | Restricted due to its allergenic potential. |
It is important to note that many clothing and footwear brands have their own restricted substance lists that may impose stricter limits on the presence of this compound in their products than what is legally required. researchgate.net
Inventory Listings and Industrial Chemical Introduction Schemes
This compound is listed on several national chemical inventories, which indicates that it is in commercial use. The status on these inventories subjects the chemical to the respective country's regulations for industrial chemicals.
The following table details the inventory status of this compound in various countries.
| Country/Region | Inventory Name | Status |
| United States | Toxic Substances Control Act (TSCA) Inventory | Listed |
| Canada | Domestic Substances List (DSL) | Listed |
| European Union | EC Inventory (EINECS) | Listed (EC No. 219-604-2) |
| Australia | Australian Inventory of Industrial Chemicals (AIIC) | Listed |
| Japan | Act on the Evaluation of Chemical Substances and Regulation of Their Manufacture, etc. (ENCS) | Listed (MITI No. 5-2618) |
Methodologies for Environmental and Human Health Risk Characterization
The risk assessment of this compound involves various methodologies to predict its potential hazards, especially when experimental data is limited. These approaches are crucial for managing risks in both environmental and occupational settings.
Application of Quantitative Structure Activity Relationship (QSAR) Models for Hazard Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. For substances like this compound, QSAR models can be employed to predict toxicological endpoints such as skin sensitization, which is a known hazard for this compound. rsc.orgnih.gov
The OECD QSAR Toolbox is a prominent software that provides a platform for using (Q)SARs to fill data gaps for chemical assessments. youtube.com For aminoanthraquinone dyes like this compound, QSAR models can predict skin sensitization potential by comparing their structural features to those of known sensitizers. These models analyze molecular descriptors that are linked to the mechanisms of skin sensitization, such as reactivity with skin proteins. rsc.org While specific QSAR studies focused solely on this compound were not identified, the available models for skin sensitization are applicable to this class of chemicals. rsc.orgnih.gov
Read-Across Approaches for Data-Poor Analogues
Read-across is a toxicological assessment technique used to predict the properties of a substance by using data from a structurally similar substance (an analogue). This approach is particularly useful for data-poor chemicals. For this compound, a potential analogue for read-across is Disperse Blue 1 (1,4,5,8-tetraaminoanthraquinone). nih.gov
Structural Similarity: Both this compound and Disperse Blue 1 are aminoanthraquinone dyes. This structural similarity suggests they may have similar toxicological profiles.
Available Data for Analogue: Disperse Blue 1 has been tested for carcinogenicity and is listed by the International Agency for Research on Cancer (IARC) and the US National Toxicology Program (NTP) as reasonably anticipated to be a human carcinogen. nih.govca.gov This assessment was based on findings of tumors in experimental animals. nih.gov
A read-across approach would involve a detailed comparison of the structural and electronic properties of this compound and Disperse Blue 1 to justify the use of the toxicity data from the latter to inform the risk assessment of the former. This would include an analysis of their metabolic pathways and potential to form reactive intermediates.
| Analogue Substance | CAS Number | Relevant Toxicity Data | Justification for Read-Across |
| Disperse Blue 1 | 2475-45-8 | Reasonably anticipated to be a human carcinogen (NTP, IARC). Caused tumors in experimental animals. nih.govca.gov | Structural similarity as an aminoanthraquinone dye. |
Occupational Exposure Risk Characterization
The primary occupational hazards associated with this compound are inhalation of dust particles and skin contact during the manufacturing and dyeing processes. chemotechnique.se A comprehensive occupational exposure risk characterization involves hazard identification, exposure assessment, and risk characterization.
Hazard Identification: this compound is known to be a skin sensitizer and is harmful if swallowed. researchgate.netechemi.com Inhalation of dye dust can lead to respiratory irritation. researchgate.net
Exposure Assessment: In a workplace setting, exposure can occur during the handling, weighing, and mixing of the powdered dye. The assessment would involve measuring the concentration of airborne dust and the potential for skin contact.
Risk Characterization: In the absence of specific Occupational Exposure Limits (OELs) for this compound from bodies such as the German MAK Commission or the EU's Scientific Committee on Occupational Exposure Limits (SCOEL), a qualitative risk characterization is often employed. europa.eu This involves implementing a hierarchy of controls:
Elimination/Substitution: Replacing this compound with a less hazardous alternative.
Engineering Controls: Using local exhaust ventilation and enclosed systems to minimize dust generation and dispersal. echemi.com
Administrative Controls: Implementing safe work practices, such as wet-mopping instead of dry sweeping, and providing worker training on the hazards of the chemical.
Personal Protective Equipment (PPE): Requiring the use of appropriate respiratory protection (e.g., N95 dust masks), chemical-resistant gloves, and protective clothing to prevent skin contact. echemi.comsigmaaldrich.com
Regular health surveillance of workers may also be recommended to monitor for any signs of skin or respiratory sensitization. chemotechnique.se
Emerging Research Avenues and Future Directions for Disperse Blue 3 Studies
Development of Novel Disperse Dye Derivatives with Enhanced Environmental and Safety Profiles
The textile industry is under increasing pressure to adopt more sustainable practices. This has spurred research into creating new dyes and dyeing processes that are less harmful to the environment and provide better performance, reducing the need for reprocessing and minimizing waste.
A significant area of research focuses on synthesizing new disperse dyes, including analogues of the anthraquinone (B42736) family to which Disperse Blue 3 belongs, to enhance their fastness properties. researchgate.net Improved fastness to washing, light, and perspiration means more durable and long-lasting color in textiles. mdpi.comresearchgate.net Researchers are exploring various chemical modifications to achieve these goals. For instance, novel heterocyclic disazo disperse dyes substituted with methyl groups have been synthesized and applied to various synthetic fibers, showing commercially acceptable fastness properties. researchgate.net Another approach involves creating new reactive disperse dyes from the anthraquinone family for dyeing cotton fabrics, which have demonstrated excellent color retention and high durability in washing. researchgate.net
Innovations also include developing blue disperse dye compositions by mixing specific dyes like C.I. Disperse Blue 56, C.I. Disperse Blue 60, and C.I. Disperse Blue 77 to achieve high light fastness, particularly for demanding applications like automotive interior fabrics. google.com The synthesis process itself is a target for improvement, with new methods for producing dyes like Disperse Blue 77 that result in a purer color and better high-temperature dyeing performance. google.com
Table 1: Research on Disperse Dye Analogues with Improved Properties
| Dye Type/Analogue | Synthesis Approach | Improved Property/Feature |
|---|---|---|
| Novel Azo Disperse Dyes | Coupling diazonium salt of para-chloroaniline with enaminone derivatives. mdpi.com | High yield, good rubbing, washing, and perspiration fastness. mdpi.com |
| Anthraquinone Reactive Dyes | Covalently grafting anthraquinone reactive dyes onto cotton fabric surfaces. researchgate.net | Good wash-fastness and self-cleaning properties. researchgate.net |
| Disperse Dye Compositions | Combining C.I. Disperse Blue 56, 60, and 77. google.com | High light fastness, suitable for automotive interiors. google.com |
| Heterocyclic Disazo Dyes | Synthesizing dyes with methyl group auxochromes. researchgate.net | Generally acceptable washing, perspiration, and light fastness. researchgate.net |
The dyeing process requires a variety of chemical auxiliaries to ensure even color distribution and fixation. bluelakechem.com A key trend is the development of eco-friendly auxiliaries that minimize environmental impact. nbinno.com These innovations include strong dispersing agents and anti-tinting/soaping agents that are certified under standards like GOTS 7.0 & ZDHC Vr.3.1 Lv 3. traanztecheco.com
Companies are formulating auxiliaries engineered for vibrant hues and lasting colorfastness while focusing on sustainability. traanztecheco.com This includes the move towards formaldehyde-free color fixing agents for cotton and other environmentally safe textile agents. nbinno.com Such products not only improve the fastness of reactive dyes but also eliminate the release of harmful chemicals, reducing the need for extensive wastewater treatment. nbinno.com The range of eco-friendly auxiliaries is broad, encompassing wetting agents, deaerating agents, sequestering agents, and machine cleaners designed to be biodegradable and efficient. protex-international.comsiamprogroup.com
Table 2: Examples of Eco-Friendly Dyeing Auxiliaries
| Auxiliary Type | Product Example | Function | Environmental Feature |
|---|---|---|---|
| Dispersing Agent | TRANSPerse DS | Strong dispersing agent. traanztecheco.com | GOTS 7.0 & ZDHC Vr.3.1 Lv 3 Certified. traanztecheco.com |
| Soaping Agent | TRANSPerse CSW | Anti-tinting and strong soaping agent. traanztecheco.com | GOTS 7.0 & ZDHC Vr.3.1 Lv 3 Certified. traanztecheco.com |
| Color Fixing Agent | Formaldehyde-Free Agents | Enhances color fixation and improves reactive dye fastness. nbinno.com | Eliminates release of harmful formaldehyde. nbinno.com |
| Soaping Agent | PROTE®-SPERSE WS | Avoids staining from unfixed dyes. protex-international.com | Prevents redeposition of hydrolyzed dyes. siamprogroup.com |
| Machine Cleaner | PROTE®-PON MCO | Foaming and biodegradable machine cleaner. protex-international.com | Solvent-free and biodegradable. protex-international.com |
Exploration of Biological Activities Beyond Textile Dyeing
The chemical structure of this compound, an anthraquinone derivative, suggests it may have biological activities worth exploring for applications outside of textiles. nih.govnih.gov Research is beginning to uncover its potential in medicine and biotechnology.
Recent studies have begun to evaluate the effects of disperse dyes on living cells. Research on Disperse Blue 1, a related anthraquinone dye, showed that it impaired cell viability and mitochondrial function in both mouse keratinocytes and intestinal porcine epithelial cells as early as three hours after exposure. nih.gov The study suggested that the smaller molecular weight of dyes like Disperse Blue 1 could be related to their cytotoxic effects. nih.gov
The broader class of anthraquinone compounds, from which this compound is derived, is known to have a wide range of biological activities, including cytotoxic effects. researchgate.net For example, the anthraquinone derivative emodin (B1671224) has been shown to decrease the growth of human chronic myelocytic leukemia (K562) cell lines and induce apoptosis. nih.gov While direct, extensive research on the cytotoxicity of this compound on specific cancer lines is still an emerging field, these findings from related compounds indicate a clear avenue for future investigation. The potential for certain anthraquinone derivatives to act as anti-cancer agents is a significant motivator for this research. nih.gov
Table 3: Cytotoxic Effects of Related Disperse Dyes on Cell Lines
| Dye/Compound | Cell Line(s) | Observed Effect |
|---|---|---|
| Disperse Blue 1 | Mouse Keratinocytes (MPEK-BL6), Intestinal Porcine Epithelial Cells (IPEC-J2) | Impaired cell viability and mitochondrial function. nih.gov |
| Emodin (Anthraquinone) | Human K562 (Chronic Myelocytic Leukemia) | Decreased cell growth and induced apoptosis. nih.gov |
| Trans-cinnamaldehyde | HeLa (Cervical Cancer) | Time- and dose-dependent inhibition of metabolic activity. nih.gov |
There is a growing interest in developing textiles with inherent antimicrobial properties to prevent odor and reduce the transmission of pathogens. Researchers are investigating whether disperse dyes can provide this functionality. Studies on newly synthesized disperse dyes have shown promising antimicrobial activity. nih.govresearchgate.net
For instance, novel disperse dyes based on enaminone derivatives demonstrated good to encouraging results when tested against certain types of microbes. mdpi.com Similarly, a study on new azo pyridone disperse dyes found that most of the tested compounds showed promising activity against various Gram-positive and Gram-negative bacteria, as well as yeast. researchgate.netsphinxsai.com These findings suggest that by selecting or modifying disperse dyes, it may be possible to create textiles that are not only colored but also have a built-in defense against microbial growth, adding significant value to the final product. nih.gov
Table 4: Antimicrobial Activity of Novel Disperse Dye Derivatives
| Dye Series | Target Organisms | Result |
|---|---|---|
| Enaminone-based Azo Dyes | Certain types of microbes and cancer cells. mdpi.com | Good and encouraging findings for potential antimicrobial use. mdpi.com |
| Pyridone-based Azo Dyes | Gram-positive bacteria, Gram-negative bacteria, yeast. researchgate.net | Most dyes showed promising activity against test organisms. researchgate.net |
| 3-Dimethylamino-1-Arylpropenones Dyes | Fungus, yeast, Gram-positive and Gram-negative bacteria. nih.gov | Strong antibacterial properties were demonstrated by all dyes. nih.gov |
This compound is identified chemically as an anthracene (B1667546) stain, indicating its inherent ability to color cellular structures. scbt.com This property opens up potential applications in biological research and medical diagnostics. It is already listed for use as a laboratory reagent for research and testing. cosmochemistryindia.com
Other closely related disperse dyes are explicitly marketed for microscopy applications, including hematology and histology. sigmaaldrich.com For example, Disperse Blue 134 is sold as a microscopy-grade powder suitable for diagnostic assay manufacturing. sigmaaldrich.com The fundamental ability of these dyes to bind to and color specific substrates, which makes them effective for textiles, also underpins their potential use in staining cells and tissues for microscopic examination. This could aid in identifying different cellular components or diagnosing diseases, representing a significant value-added application beyond fabric dyeing.
Advanced Remediation and Sustainable Management Strategies
The persistent nature of anthraquinone dyes like this compound in aquatic environments necessitates the development of advanced and sustainable treatment methods. Research is moving beyond conventional single-process systems towards integrated approaches that offer higher efficiency and environmental compatibility.
To overcome the limitations of individual treatment processes, researchers are increasingly focusing on hybrid systems that combine different physical, chemical, and biological methods. The synergy between these methods can lead to significantly higher removal efficiency, complete mineralization of the dye, and reduced treatment time. For instance, combining adsorption with micro-filtration has been explored for treating dye wastewater. researchgate.net Similarly, photocatalysis is often integrated with other advanced oxidation processes (AOPs) or biological treatments. mdpi.com
The effectiveness of hybrid systems lies in the complementary nature of the combined techniques. One process might be effective at removing the bulk of the color, while a secondary process can degrade the recalcitrant dye molecules and their intermediate by-products. For example, a system could pair adsorption using low-cost materials like water treatment residuals for initial dye removal with a subsequent photocatalytic step to degrade the adsorbed dye. deswater.com Another approach involves the use of composite materials, such as ZnO/MgO nanocomposites in photocatalysis, which demonstrate superior degradation kinetics compared to their individual components. mdpi.com
| Hybrid System Type | Component 1 | Component 2 | Principle of Synergy | Potential Application for this compound |
|---|---|---|---|---|
| Adsorption-Filtration | Adsorption onto low-cost adsorbents (e.g., orange peel, peanut hulls) | Micro-filtration (e.g., Whatman-41) | Initial bulk color removal by adsorption followed by separation of fine particles and remaining contaminants via filtration. researchgate.net | Primary and secondary treatment of textile effluents containing this compound. |
| Photocatalysis-Adsorption | Adsorption onto a substrate (e.g., activated carbon) | Photocatalytic degradation (e.g., using TiO2 or ZnO) | The adsorbent concentrates dye molecules on its surface, increasing the efficiency of the photocatalyst which then degrades the dye. researchgate.net | Effective for treating low to moderate concentrations of this compound. |
| Coagulation-Sorption | Coagulation with Al-based residuals | Sorption/Filtration | Coagulation removes suspended solids and a portion of the dye, while the resulting sludge (residuals) can be used as a low-cost sorbent for further dye removal. deswater.com | Cost-effective pre-treatment or primary treatment stage for industrial wastewater. |
| Biological-Electrochemical | Activated Sludge Treatment | Electrochemical Oxidation | Biological treatment removes biodegradable components and some color, while electrochemical oxidation degrades the non-biodegradable this compound molecules. researchgate.net | Comprehensive treatment for mixed industrial wastewater to reduce COD and color. |
The concept of a circular economy is gaining traction as a sustainable alternative to the traditional linear "take-make-dispose" model in the textile industry. sustainability-directory.comsustainability-directory.com For dye-containing materials, this involves a systemic shift towards minimizing waste and maximizing resource utility throughout the dye's lifecycle. sustainability-directory.com A crucial tool in this transition is the Lifecycle Assessment (LCA), which evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. While a specific LCA for this compound is not widely published, principles from LCAs of other dyes can be applied. gnest.orgsemanticscholar.org
Circular economy strategies for dyes like this compound focus on several key areas:
Sustainable Dye Synthesis: Developing bio-based alternatives and using greener chemistry principles to reduce the environmental footprint from the outset. sustainability-directory.com
Resource Efficiency: Implementing advanced dyeing technologies that use less water and energy. sustainability-directory.com
Dye Recovery and Reuse: Innovating technologies to recover unfixed dyes from wastewater and re-use them in subsequent dyeing cycles, effectively closing the loop. sustainability-directory.comleeds.ac.uk Start-ups like DyeRecycle are actively working on extracting dyes from used textiles and converting them into new colorants. leeds.ac.uk
Designing for Recyclability: Creating dyes and dyeing processes that facilitate easier and more efficient color removal, which is a critical step in fibre-to-fibre recycling. gnest.org
By integrating circular principles, the textile industry can move towards a system where dye-containing materials are managed as valuable resources rather than as waste, thereby reducing pollution and conserving resources. rsc.org
Identification of Research Gaps and Data Needs
Despite its widespread use, significant gaps exist in the scientific understanding of this compound, particularly concerning its long-term health effects and environmental fate. Addressing these gaps is critical for accurate risk assessment and the development of effective management strategies.
There is a notable lack of comprehensive toxicokinetic data for this compound. echemi.com Information regarding its absorption, distribution, metabolism, and excretion (ADME) in biological systems is scarce. Understanding these processes is fundamental to assessing potential systemic toxicity and bioaccumulation. While some assessments indicate that anthraquinone dyes may have carcinogenic properties, specific long-term toxicity and carcinogenicity studies on this compound are limited. industrialchemicals.gov.au Existing data often rely on read-across from analogue compounds, which may not accurately reflect the specific toxicology of this compound due to differences in functional groups. industrialchemicals.gov.au Therefore, long-term animal studies and the generation of robust in-vivo toxicological data are essential to fill this critical knowledge gap. nih.gov
The degradation of this compound through various treatment processes, such as photocatalysis or microbial action, can lead to the formation of various intermediate by-products. scialert.netnih.gov These degradation products may have different, and sometimes greater, toxicity than the parent dye molecule. nih.gov A significant research gap is the identification and structural elucidation of these specific transformation products. Furthermore, the toxicological profiles of these intermediates are largely unknown. Future research must focus on using advanced analytical techniques to identify these compounds and subsequently evaluate their individual and synergistic toxicities to ensure that remediation efforts are truly detoxifying the wastewater. nih.gov
| Research Area | Identified Gap | Rationale and Importance | Suggested Research Direction |
|---|---|---|---|
| Toxicokinetics (ADME) | Lack of data on absorption, distribution, metabolism, and excretion. echemi.comnih.gov | Essential for understanding bioavailability, potential for bioaccumulation, and mechanisms of systemic toxicity. | Conduct in-vivo and in-vitro studies to characterize the ADME profile of this compound. |
| Long-Term Toxicity | Limited data on chronic toxicity and carcinogenicity. industrialchemicals.gov.au | Current risk assessments are often based on limited evidence or analogue data, leading to uncertainty. industrialchemicals.gov.au | Perform long-term animal studies to assess carcinogenic and other chronic health effects. |
| Degradation Pathways | Incomplete understanding of the chemical pathways during degradation. | Different treatment methods produce different intermediates. Understanding the pathways is key to process optimization. | Utilize advanced mass spectrometry to map degradation pathways under various treatment conditions. |
| Toxicity of By-products | Toxicological profiles of degradation intermediates are largely unknown. nih.gov | Remediation could inadvertently produce more harmful substances than the parent dye. scialert.net | Isolate major degradation products and conduct ecotoxicity and cytotoxicity assays. |
Integration of Omics Technologies and Artificial Intelligence in Research
The complexity of dye degradation and its biological impacts calls for the integration of modern high-throughput technologies. "Omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer a comprehensive view of the molecular mechanisms involved in the microbial biodegradation of dyes. mdpi.comnih.gov By applying these techniques, researchers can identify the specific genes, enzymes, and metabolic pathways that microorganisms use to break down compounds like this compound. mdpi.com This knowledge is invaluable for engineering more efficient bioremediation systems and discovering novel dye-degrading enzymes. nih.govresearchgate.net
Application of Dual-Omics (Metabolomics, Transcriptomics) in Mechanistic Toxicology
The field of toxicology is undergoing a paradigm shift, moving from traditional endpoint-based assessments to a more mechanistic understanding of how chemicals impact biological systems. Dual-omics, which integrates data from different "-omics" fields, is at the forefront of this transformation. Specifically, the combination of metabolomics and transcriptomics offers a powerful lens through which to view the molecular-level perturbations caused by xenobiotics like this compound.
Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. It reveals how exposure to a substance alters gene expression, indicating which cellular pathways are activated or suppressed. Metabolomics , on the other hand, is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. This includes the analysis of small molecule metabolites, providing a direct functional readout of the physiological state of a cell.
By integrating these two layers of biological information, researchers can build a more comprehensive picture of toxicity mechanisms. For instance, a transcriptomic analysis might show that genes involved in oxidative stress response are upregulated following exposure to a compound. nih.gov A corresponding metabolomic analysis could then confirm this by detecting changes in the levels of metabolites associated with oxidative damage and antioxidant defense. nih.gov This integrated approach allows for the connection of gene expression changes to functional outcomes, providing robust evidence for specific toxicity pathways. nih.govnih.gov
While direct dual-omics studies on this compound are not yet prevalent in published literature, the methodology has been successfully applied to other dyes and environmental contaminants, demonstrating its potential. nih.govnih.gov Such studies provide a clear framework for future research on this compound.
A hypothetical dual-omics study on this compound could involve exposing a relevant biological model (e.g., human cell lines, aquatic organisms) to the dye and then performing a concurrent analysis of changes in the transcriptome and metabolome. The expected outcomes would be the identification of key genes and metabolic pathways that are perturbed by the dye, shedding light on its potential mechanisms of toxicity.
Table 1: Conceptual Framework for a Dual-Omics Study on this compound
| Analytical Platform | Biological Information Obtained | Potential Findings for this compound | Example from Similar Studies |
| Transcriptomics (e.g., RNA-Seq) | Changes in gene expression (upregulation or downregulation of specific genes). | Identification of genes involved in stress response, DNA repair, cell cycle regulation, and metabolism that are affected by this compound. | Upregulation of genes related to the Nrf2-mediated oxidative stress response. nih.gov |
| Metabolomics (e.g., LC-MS, GC-MS) | Alterations in the concentrations of endogenous small molecule metabolites. | Changes in metabolites related to energy metabolism (e.g., Krebs cycle intermediates), amino acid metabolism, and lipid metabolism. | Alterations in pyrimidine (B1678525) and purine (B94841) metabolism, suggesting impacts on cell proliferation. nih.gov |
| Integrated Bioinformatic Analysis | Correlation of gene expression changes with metabolic alterations to identify impacted pathways. | Linking the upregulation of detoxification enzyme genes with the appearance of specific dye metabolites; connecting altered metabolic states to changes in genes regulating cell health. | Joint pathway analysis showing alignment between dysregulated genes and metabolites in specific metabolic pathways. nih.govmaxapress.comfrontiersin.org |
Utilization of Artificial Neural Networks for Process Modeling and Optimization in Dye Treatment
The removal of dyes like this compound from industrial effluents is a complex process influenced by numerous variables, including pH, temperature, initial dye concentration, adsorbent dosage, and contact time. iwaponline.comresearchgate.net Traditional methods for optimizing these processes often involve one-factor-at-a-time experiments, which are time-consuming and fail to capture the complex, non-linear interactions between these variables.
Artificial Neural Networks (ANNs) , a subset of machine learning, have emerged as a powerful tool for modeling and optimizing such complex, non-linear systems. nih.gov ANNs are computational models inspired by the structure and function of biological neural networks. They can learn from experimental data and develop predictive models that accurately map the relationships between input variables and output responses. mdpi.comresearchgate.net
In the context of dye wastewater treatment, an ANN can be trained using a dataset from a series of experiments where the input variables are varied. nih.govmdpi.com Once trained, the ANN model can predict the dye removal efficiency for any given combination of input parameters, even for conditions not explicitly tested. researchgate.net This predictive capability allows for the rapid in-silico optimization of the process, identifying the optimal conditions to maximize dye removal while minimizing, for example, adsorbent usage or treatment time. nih.gov
While specific ANN models for this compound are not extensively documented, the successful application of ANNs to other disperse dyes and colored effluents demonstrates the high potential of this approach. nih.gov For example, studies on the removal of other dyes have shown that ANN models can predict removal efficiency with a high degree of accuracy, often outperforming traditional response surface methodology (RSM) models. nih.gov
Table 2: Example of an ANN Model Performance for Disperse Dye Removal
This table is based on findings from a study on the removal of a different disperse dye, illustrating the typical performance metrics of an ANN model.
| Model Parameter | Training Dataset | Validation Dataset | Testing Dataset |
| Number of Data Points | 21 | 5 | 4 |
| Mean Squared Error (MSE) | 0.0015 | 0.0021 | 0.0023 |
| Coefficient of Determination (R²) | 0.998 | 0.997 | 0.996 |
Data adapted from studies on ANN modeling of dye removal to illustrate typical model performance. nih.govresearchgate.net
The development of an ANN model for a treatment process involving this compound would follow a standard workflow:
Data Generation: Conducting a set of well-designed experiments (e.g., using a Box-Behnken design) to collect data on dye removal under various conditions. iwaponline.com
Model Training: Using the experimental data to train the ANN. This involves feeding the input variables (e.g., pH, concentration) and the corresponding output (dye removal %) to the network, which adjusts its internal parameters to learn the underlying relationships.
Model Validation and Testing: Evaluating the trained model's predictive accuracy using data it has not seen before.
Process Optimization: Using the validated model to simulate thousands of possible operational conditions and identify the set of parameters that yields the optimal performance.
The application of ANNs represents a shift towards a "smart" and data-driven approach to environmental engineering, promising more efficient and cost-effective solutions for the treatment of wastewater containing this compound.
Q & A
Basic: What experimental methodologies are recommended for characterizing the adsorption kinetics of Disperse Blue 3 on synthetic polymers like PET?
Answer:
To study adsorption kinetics, employ UV-Vis spectrophotometry to quantify dye concentration in solution over time under controlled pH (e.g., 4.6) and temperature (e.g., 80–100°C). Fit data to kinetic models such as the pseudo-second-order model , which is more accurate for disperse dyes due to chemisorption mechanisms . Validate results with Langmuir-Freundlich isotherms to assess equilibrium adsorption capacity. Include triplicate trials and statistical error analysis (e.g., R² > 0.95) to ensure reproducibility.
Advanced: How can researchers resolve contradictions in reported adsorption capacities of this compound across studies?
Answer:
Discrepancies often arise from variations in polymer crystallinity, dyeing temperature, or analytical methods. Conduct a comparative meta-analysis of existing datasets, controlling for variables like:
- Polymer pretreatment (e.g., annealing vs. as-received PET)
- Dye purity (validate via HPLC with diode array detection)
- Analytical techniques (e.g., UV-Vis vs. mass loss gravimetry)
Use multivariate regression to isolate dominant factors influencing adsorption capacity .
Basic: What analytical techniques are suitable for assessing the photostability and wash fastness of this compound in textile applications?
Answer:
- Photostability: Expose dyed samples to a Xenon arc chamber (e.g., 340 nm, 48 hours) and quantify color retention using spectrophotometric ΔE values (ISO 105-B02) .
- Wash fastness: Perform accelerated laundering tests (e.g., AATCC 61-2020) with detergents at 40–60°C. Assess color loss via gray scale ratings (1–5) and correlate with dye adsorption depth using cross-sectional microscopy .
Advanced: How can statistical approaches resolve contradictions in thermodynamic parameters (ΔG, ΔH) reported for this compound adsorption?
Answer:
Apply error propagation analysis to account for measurement uncertainties in temperature and concentration. Use Bayesian regression to model thermodynamic parameters across studies, incorporating prior distributions for variables like dye aggregation or polymer surface energy. Compare results against the Langmuir-Freundlich equation to identify outliers caused by non-ideal adsorption conditions (e.g., pH fluctuations) .
Basic: How should researchers validate the purity of this compound batches in laboratory settings?
Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water) to detect impurities. Set detection at λmax ≈ 590 nm .
- Spectroscopy: Confirm molecular structure via FT-IR (e.g., C=O stretch at 1670 cm⁻¹) and compare with reference spectra from certified sources .
Advanced: What experimental design optimizes the study of combined temperature-pH effects on this compound adsorption efficiency?
Answer:
Implement a central composite design (CCD) with temperature (60–120°C) and pH (3–6) as independent variables. Measure adsorption capacity as the response variable. Analyze results via ANOVA to identify interaction effects. Validate with response surface methodology (RSM) to pinpoint optimal conditions. Include control groups with competing ions (e.g., Na⁺) to assess interference .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of dye particulates (H335 hazard) .
- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319 risks).
- Waste disposal: Neutralize dye-containing solutions with activated carbon before disposal, adhering to EPA guidelines .
Advanced: How can researchers address discrepancies in reported ecotoxicological impacts of this compound degradation byproducts?
Answer:
Perform LC-MS/MS to identify degradation products under simulated environmental conditions (e.g., UV/ozone exposure). Compare toxicity profiles using Daphnia magna bioassays and in silico QSAR models. Cross-reference with regulatory databases (e.g., ECHA) to prioritize high-risk compounds for further study .
Basic: What are the best practices for synthesizing this compound derivatives with enhanced solubility?
Answer:
Modify the anthraquinone core via nucleophilic substitution with hydrophilic groups (e.g., sulfonic acid). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify derivatives using flash chromatography and characterize solubility via nephelometry in aqueous buffers (pH 4–9) .
Advanced: How can machine learning improve predictive modeling of this compound’s adsorption behavior on heterogeneous polymer blends?
Answer:
Train random forest models on datasets including polymer crystallinity, dye concentration, and contact time. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance. Validate predictions with experimental adsorption isotherms on PET/nylon blends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
